{Spiro[3.4]octan-5-yl}methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
spiro[3.4]octan-8-ylmethanol |
InChI |
InChI=1S/C9H16O/c10-7-8-3-1-4-9(8)5-2-6-9/h8,10H,1-7H2 |
InChI Key |
FSKQZKABMQKXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)CO |
Origin of Product |
United States |
Stereochemical Investigations of Spiro 3.4 Octan 5 Ylmethanol Architectures
Enantioselective Synthesis Approaches for Spiro[3.4]octane Derivatives
The creation of a specific enantiomer of a chiral molecule is a central goal in modern organic synthesis. For spiro[3.4]octane systems, where the spiroatom itself can be a stereocenter, enantioselective strategies are crucial. rsc.org These approaches can be broadly categorized into methods utilizing chiral auxiliaries and those employing asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been effectively applied to the synthesis of spirocyclic compounds.
A prominent example involves the use of N-tert-butanesulfinyl imines, where the tert-butanesulfinyl group acts as a potent chiral director. researchgate.netbeilstein-journals.org In the synthesis of spirocyclic oxindoles bearing an azetidine (B1206935) ring, the bulky tert-butanesulfinyl chiral auxiliary directs the nucleophilic addition to the imine, providing access to single diastereoisomers. researchgate.net This approach is versatile and can be applied to the construction of various nitrogen-containing spirocycles. beilstein-journals.org For instance, the Strecker reaction, which introduces amino acid functionality, can be guided by chiral auxiliaries like Ellman's sulfinamide to achieve diastereoselectivities ranging from 2:1 to 8:1 in the synthesis of spiro-oxa-octane carboxylic acids. smolecule.com
Another strategy involves the cyclization of substrates attached to a chiral auxiliary. For example, o-lithiation of a benzenesulfonamide (B165840) followed by reaction with a ketone and subsequent cyclization can produce spiro sultams. nii.ac.jp While this example creates a different heterocyclic system, the principle of using a chiral entity to control the formation of the spiro-junction is a transferable concept.
Table 1: Examples of Chiral Auxiliary-Mediated Synthesis
| Auxiliary | Substrate Type | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| N-tert-butanesulfinyl | Isatin-derived ketimines | [2+2] Annulation | Single diastereoisomer | researchgate.net |
| Ellman Sulfinamide | Spiro[3.4]octane precursor | Strecker Reaction | 2:1 to 8:1 | smolecule.com |
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach. sioc-journal.cn Both organocatalysis and transition-metal catalysis have been successfully employed to construct chiral spiro[3.4]octane frameworks.
Organocatalysis has seen a surge in applications for spirocycle synthesis. rsc.org Bifunctional cinchona-type catalysts have been used in the formal [2+2] annulation of ketimines with allenoates to produce enantioenriched spiro compounds. researchgate.net Similarly, sequential organocatalysis using a pyrrolidine-based catalyst followed by DBU has enabled a highly stereoselective Michael-domino Michael/aldol reaction sequence to furnish spiro-decalin oxindoles with five contiguous stereocenters, achieving excellent diastereoselectivity (>99:1 d.r.) and enantioselectivity (up to 92% ee). uniroma1.it
Transition metal catalysis offers another powerful avenue. Copper-catalyzed asymmetric reactions are particularly noteworthy. For example, a copper-catalyzed Kinugasa/Michael addition cascade reaction has been developed to construct chiral 2,6-diazaspiro[3.4]octane-1,5-diones with high enantio- and diastereoselectivities. acs.org Scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines provides a novel route to 6,7-diazaspiro[3.4]octanes, demonstrating the potential of Lewis acid catalysis in constructing these frameworks. rsc.org The development of novel chiral spiro ligands continues to advance this field, enabling difficult transformations with high levels of enantiocontrol. sioc-journal.cn
Table 2: Asymmetric Catalysis in Spiro[3.4]octane Synthesis
| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cinchona-type organocatalyst | [2+2] Annulation | Spirocyclic oxindoles | High (not specified) | researchgate.net |
| Copper/Chiral Ligand | Kinugasa/Michael Addition | 2,6-Diazaspiro[3.4]octane-1,5-diones | High | acs.org |
| Pyrrolidine (B122466)/DBU (Sequential) | Michael/Domino Michael/Aldol | Spiro-decalin oxindoles | up to 92% | uniroma1.it |
Diastereoselective Control in Spiro[3.4]octan-5-ylmethanol Synthesis
When a spirocycle contains additional stereocenters on its rings, as in {Spiro[3.4]octan-5-yl}methanol, controlling the relative stereochemistry (diastereoselectivity) becomes as critical as controlling the absolute stereochemistry. The synthesis of this compound would likely proceed via the reduction of a corresponding ketone, Spiro[3.4]octan-5-one. The stereochemical outcome of this reduction is a key step where diastereoselective control is essential.
Diastereoselective control can be achieved through several methods. Substrate-controlled approaches rely on the inherent steric and electronic properties of the starting material to direct an incoming reagent to a specific face of the molecule. For instance, in the synthesis of spirocyclic oxindoles, the bulky tert-butanesulfinyl chiral auxiliary not only sets the absolute stereochemistry but also ensures the formation of a single diastereomer. researchgate.net
Catalyst-controlled reactions can also impart high diastereoselectivity. Copper-catalyzed cascade reactions for synthesizing chiral spiro β-lactams have been shown to proceed with high diastereoselectivities. acs.org Similarly, a highly diastereoselective procedure for synthesizing spiro-polycyclic oxindoles was developed using sequential organocatalysis, resulting in a single diastereoisomer (>99:1 d.r.) out of many possibilities. uniroma1.it These examples highlight that the choice of catalyst and reaction conditions can overcome the substrate's intrinsic preferences to yield a desired diastereomer.
Resolution of Racemic Spiro[3.4]octan-5-ylmethanol Intermediates
When enantioselective synthesis is not feasible or is inefficient, the resolution of a racemic mixture—the separation of its two enantiomers—becomes a necessary strategy. For intermediates in the synthesis of this compound, such as racemic Spiro[3.4]octan-5-one or the final alcohol product itself, several resolution techniques are available. core.ac.uk
One common method is the formation of diastereomeric salts. google.com This involves reacting the racemic mixture (e.g., a racemic carboxylic acid precursor or an amine derivative) with a single enantiomer of a chiral resolving agent (an optically active acid or base). The resulting salts are diastereomers and possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the chiral resolving agent is removed to yield the pure enantiomers of the original compound. google.com For example, racemic spiro compounds can be reacted with an optically active acid like tartaric acid or camphorsulfonic acid to facilitate separation. google.com
Another powerful technique is chiral chromatography. In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method is widely used for both analytical and preparative-scale separations of enantiomers. smolecule.com For example, enantiomers of novel diazaspiro[3.4]octane derivatives have been successfully separated using chiral columns for biological testing. researchgate.net
Kinetic resolution is another approach, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. This results in an enantiomerically enriched unreacted starting material and an enantiomerically enriched product, which can then be separated.
Derivatization and Functionalization of Spiro 3.4 Octan 5 Ylmethanol
Hydroxyl Group Transformations in {Spiro[3.4]octan-5-yl}methanol
The primary alcohol moiety in this compound is a versatile handle for numerous chemical modifications. Key transformations include oxidation to carbonyl compounds, conversion into effective leaving groups like mesylates, and subsequent nucleophilic substitutions.
The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde, {spiro[3.4]octan-5-yl}carbaldehyde, or the carboxylic acid, spiro[3.4]octane-5-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed. chemguide.co.uklibretexts.org
For the partial oxidation to the aldehyde, milder reagents are required to prevent overoxidation to the carboxylic acid. libretexts.org A common and effective method involves the use of Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). nuph.edu.uaresearchgate.net This reaction typically proceeds at room temperature and allows for the isolation of the aldehyde in good yield. Another reagent suitable for this transformation is pyridinium (B92312) chlorochromate (PCC). libretexts.org To maximize the yield of the aldehyde, it is often distilled from the reaction mixture as it forms. chemguide.co.uk
Stronger oxidizing agents are used for the complete oxidation to spiro[3.4]octane-5-carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or even sodium hypochlorite (B82951) (NaClO) under basic conditions can effectively convert the primary alcohol, or the intermediate aldehyde, into the corresponding carboxylic acid. chemguide.co.ukresearchgate.net The reaction often requires heating under reflux to ensure the transformation is complete. chemguide.co.uk
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Dess-Martin Periodinane (DMP) | {Spiro[3.4]octan-5-yl}carbaldehyde | Partial Oxidation |
| This compound | Pyridinium Chlorochromate (PCC) | {Spiro[3.4]octan-5-yl}carbaldehyde | Partial Oxidation |
| This compound | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄, Heat | Spiro[3.4]octane-5-carboxylic acid | Full Oxidation |
| This compound | Sodium Hypochlorite (NaClO), NaOH | Spiro[3.4]octane-5-carboxylic acid | Full Oxidation |
To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. A common strategy is to transform the alcohol into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate). nuph.edu.uagoogle.com This transformation is readily achieved by reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270). nuph.edu.uaacs.org The reaction is typically performed at a low temperature (e.g., 0 °C) in an inert solvent like dichloromethane. nuph.edu.ua The resulting {(spiro[3.4]octan-5-yl)methyl} methanesulfonate is a highly valuable intermediate, as the mesylate group is an excellent leaving group in substitution reactions. nuph.edu.uanuph.edu.ua
Table 2: Mesylation of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Methanesulfonyl Chloride (MsCl) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | {(Spiro[3.4]octan-5-yl)methyl} methanesulfonate |
Once the alcohol is activated as its mesylate derivative, the attached carbon becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. This Sₙ2 reaction allows for the introduction of various functional groups.
For instance, treatment of {(spiro[3.4]octan-5-yl)methyl} methanesulfonate with sodium azide (B81097) (NaN₃) leads to the formation of 5-(azidomethyl)spiro[3.4]octane. nuph.edu.ua The azide can then be reduced to the corresponding primary amine, 5-(aminomethyl)spiro[3.4]octane, via methods like the Staudinger reaction. nuph.edu.ua Similarly, reaction with halide salts, such as lithium bromide (LiBr) in a solvent like tetrahydrofuran (B95107) (THF), provides the halogenated derivative, 5-(bromomethyl)spiro[3.4]octane. nuph.edu.ua These substitution reactions significantly expand the synthetic utility of the parent alcohol. nii.ac.jp
Table 3: Nucleophilic Substitution of Activated this compound
| Substrate | Nucleophile | Solvent | Product |
| {(Spiro[3.4]octan-5-yl)methyl} methanesulfonate | Sodium Azide (NaN₃) | DMF | 5-(Azidomethyl)spiro[3.4]octane |
| {(Spiro[3.4]octan-5-yl)methyl} methanesulfonate | Lithium Bromide (LiBr) | THF | 5-(Bromomethyl)spiro[3.4]octane |
| {(Spiro[3.4]octan-5-yl)methyl} methanesulfonate | Thiophenol | Base | 5-((Phenylthio)methyl)spiro[3.4]octane |
| {(Spiro[3.4]octan-5-yl)methyl} methanesulfonate | Benzylamine | Base | N-Benzyl-1-(spiro[3.4]octan-5-yl)methanamine |
Functional Group Interconversions on the Spiro[3.4]octane Ring System
Beyond the hydroxymethyl group, the spiro[3.4]octane skeleton itself can be functionalized, although this often requires starting from a pre-functionalized ring. These transformations include halogenation followed by metal-catalyzed cross-coupling, as well as acylation and esterification reactions.
Direct halogenation of the unsubstituted spiro[3.4]octane alkane framework is challenging. However, functional groups already present on the ring can be converted into halides. For example, a boronate ester on the ring system can undergo copper-mediated halogenation to introduce iodine, bromine, or chlorine atoms. rsc.org
Once a halogenated spiro[3.4]octane derivative is obtained, it becomes a substrate for powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. researchgate.netacs.org By reacting the halide (e.g., a bromo- or iodo-spiro[3.4]octane) with a boronic acid or boronate ester in the presence of a palladium catalyst, new aryl or vinyl groups can be attached to the spirocyclic core. rsc.org This methodology is crucial for creating complex, three-dimensional structures containing biaryl or styrenyl moieties. rsc.orgresearchgate.net
Esterification is a fundamental transformation of the hydroxyl group in this compound. The reaction involves treating the alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride. The classic Fischer esterification, which uses a carboxylic acid and a catalytic amount of strong acid, can be employed. Alternatively, for higher yields and milder conditions, an acyl chloride can be reacted with the alcohol in the presence of a base like pyridine to neutralize the HCl byproduct. These reactions yield esters, such as {spiro[3.4]octan-5-yl}methyl acetate (B1210297), effectively capping the hydroxyl group and modifying the compound's physical and chemical properties.
While direct acylation of the unactivated spiro[3.4]octane ring via Friedel-Crafts type reactions is not feasible due to its non-aromatic, aliphatic nature, acylation can occur at other nucleophilic positions if the ring system is appropriately substituted (e.g., containing an amino group). ethz.ch
Cycloaddition Reactions Involving Spiro[3.4]octane Moieties
Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. In the context of spiro[3.4]octane derivatives, these reactions provide a means to introduce additional ring systems, further elaborating the three-dimensional chemical space accessible from this scaffold.
One of the most common types of cycloaddition reactions is the [3+2] cycloaddition, often involving azomethine ylides. These 1,3-dipoles can be generated in situ from various precursors, such as isatins and α-amino acids, and subsequently react with dipolarophiles to form five-membered heterocyclic rings. acs.orgresearchgate.net For instance, the reaction of an azomethine ylide with an activated alkene can lead to the formation of highly substituted spiropyrrolidine systems. researchgate.net While direct examples involving this compound are not prevalent in the literature, the general principle has been demonstrated with related spirocyclic systems. For example, the one-pot, three-component reaction of isatins, azetidine-2-carboxylic acid, and various maleimides or itaconimides efficiently produces spiro[1-azabicyclo[3.2.0]heptane] frameworks. acs.org This highlights the potential for developing similar cycloaddition strategies starting from derivatives of this compound, where the spiro[3.4]octane core acts as a directing group or a component of the dipolarophile.
Another important class of cycloadditions is the [4+2] cycloaddition, or Diels-Alder reaction. This reaction has been utilized to construct spiro-compounds from 5-methylidene-hydantoins and 5-methylidene-2-thiohydantoins, which act as dienophiles. When reacted with 1,3-dienes such as cyclopentadiene, cyclohexadiene, 2,3-dimethylbutadiene, and isoprene, these reactions proceed with regioselectivity and stereoselectivity to yield spiro-imidazolone derivatives. nih.gov The use of Lewis acids like zinc iodide has been shown to be effective in catalyzing these reactions, particularly with less reactive dienes. nih.gov
The following table summarizes representative cycloaddition reactions involving spirocyclic precursors, illustrating the potential for creating diverse molecular architectures.
| Reaction Type | Precursors | Product Type | Key Features |
| [3+2] Cycloaddition | Isatins, Azetidine-2-carboxylic acid, Maleimides | Spiro[1-azabicyclo[3.2.0]heptanes] | High regio- and diastereoselectivity. acs.org |
| [3+2] Cycloaddition | Azomethine ylides, Activated alkenes | Spiropyrrolidines | Formation of multiple stereocenters. researchgate.net |
| [4+2] Cycloaddition | 5-Methylidene-hydantoins, 1,3-Dienes | Spiro-2-chalcogenimidazolones | Regio- and stereoselective, can be catalyzed by Lewis acids. nih.gov |
Diversification Strategies for Spiro[3.4]octan-5-ylmethanol Scaffolds
The derivatization of this compound and its analogues is crucial for exploring the chemical space around this scaffold and for the development of new chemical entities with potential applications in drug discovery. google.com Diversification can be achieved through various chemical transformations targeting either the hydroxyl group or the spirocyclic core itself.
A common strategy involves the functionalization of the hydroxymethyl group. For instance, in a closely related system, tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, the primary alcohol can be oxidized to the corresponding aldehyde, tert-butyl 6-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. nih.gov This transformation is typically achieved using mild oxidizing agents like a Swern oxidation with oxalyl chloride and DMSO. nih.gov The resulting aldehyde serves as a versatile intermediate for further modifications, such as reductive amination or Wittig reactions, to introduce a wide range of substituents.
Another approach to diversification involves skeletal editing of the heterocyclic portion of spiro[3.4]octane analogues. This can involve ring-opening and ring-closing sequences to alter the ring structure or introduce different heteroatoms. escholarship.org For example, computational methods have guided the conversion of pyrimidines to pyrazoles through a formal carbon deletion, a strategy that could be adapted to modify heterocyclic spiro[3.4]octane systems. escholarship.org
The synthesis of libraries of spirocyclic scaffolds with incremental changes in ring size and stereochemistry is a powerful strategy for exploring structure-activity relationships. nih.gov Starting from cyclic ketones, the addition of organometallic reagents followed by a series of transformations can yield a family of related spirocyclic alcohols. nih.gov For example, the reaction of N-Boc protected cyclic 2-aminoketones with homoallyl magnesium bromide, followed by epoxidation and intramolecular ring-opening, affords spirocyclic tetrahydrofuran methanols. nih.gov
The table below outlines some of the key diversification strategies applicable to this compound and its analogues.
| Strategy | Starting Material | Key Transformation(s) | Resulting Scaffold/Derivative |
| Hydroxyl Group Functionalization | tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Swern Oxidation | tert-Butyl 6-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate nih.gov |
| Skeletal Diversification | Aromatic Nitrogenous Heterocycles | Triflylation, Ring-opening/Ring-closure | Modified Heterocyclic Core escholarship.org |
| Scaffold Library Synthesis | N-Boc protected cyclic 2-aminoketones | Grignard Reaction, Epoxidation, Cyclization | Spirocyclic Tetrahydrofuran Methanols nih.gov |
| Asymmetric Synthesis | Alkenoic acids with a spiro-γ-lactone precursor | Chiral bifunctional sulfide-catalyzed bromolactonization | γ-Functionalized α-spiro-γ-lactones nii.ac.jp |
These diversification strategies underscore the versatility of the spiro[3.4]octane scaffold and its derivatives like this compound as building blocks in the synthesis of complex and diverse molecular architectures for various scientific applications.
Computational Chemistry Approaches for Spiro 3.4 Octan 5 Ylmethanol
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. mdpi.com It is instrumental in elucidating the three-dimensional structure and predicting various properties of {Spiro[3.4]octan-5-yl}methanol.
The flexible nature of the cyclopentane (B165970) ring and the rotational freedom of the hydroxymethyl group in this compound give rise to multiple possible conformations. Identifying the most stable conformer(s) is crucial, as they dominate the compound's properties and reactivity.
Conformational analysis using DFT involves proposing several initial geometries, which are then subjected to energy minimization. This process systematically alters the geometry to find the lowest energy structure on the potential energy surface. For spirocyclic systems, DFT calculations can effectively evaluate the relative stabilities of different ring conformations. For instance, studies on spiro-iminosugars have successfully used DFT to determine conformational preferences, such as the 4C₁ chair conformation of a piperidine (B6355638) ring. acs.org
A similar approach can be applied to this compound. The cyclopentane ring can adopt various puckered conformations (envelope, twist), and the hydroxymethyl group can be oriented in different spatial positions relative to the ring system. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), can predict the optimized geometry and relative energies of these conformers. acs.org The results of such an analysis allow for the creation of a Boltzmann distribution to understand the population of each conformer at a given temperature.
Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Envelope conformation of cyclopentane ring, anti-orientation of hydroxymethyl group | 0.00 |
| B | Twist conformation of cyclopentane ring, anti-orientation of hydroxymethyl group | 0.85 |
| C | Envelope conformation of cyclopentane ring, gauche-orientation of hydroxymethyl group | 1.50 |
| D | Twist conformation of cyclopentane ring, gauche-orientation of hydroxymethyl group | 2.10 |
Note: This table is illustrative, based on typical energy differences found in conformational studies of cyclic alcohols.
DFT is a well-established methodology for the prediction of NMR chemical shifts, which can be invaluable for structure verification and assignment of complex spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT calculations to compute the isotropic magnetic shielding tensors for each nucleus. liverpool.ac.uk These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of predicted chemical shifts depends significantly on the choice of the density functional, basis set, and the inclusion of solvent effects. mdpi.com Benchmark studies have shown that specific functionals, such as WP04 for ¹H and ωB97X-D for ¹³C, can provide highly accurate results when paired with appropriate basis sets. mdpi.com For complex molecules with multiple low-lying conformers, it is essential to calculate the chemical shifts for each stable conformer and then determine a Boltzmann-weighted average to compare with experimental data. mdpi.comcomporgchem.com This approach has been successfully used to distinguish between diastereomers of various natural products and organic molecules. comporgchem.comarxiv.org
Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Predicted Shift (ppm) |
| C1 (spiro) | 45.2 | 45.5 |
| C2/C4 | 25.8 | 26.1 |
| C3 | 33.1 | 33.4 |
| C5 | 78.5 | 78.2 |
| C6/C8 | 35.4 | 35.0 |
| C7 | 22.9 | 23.3 |
| CH₂OH | 65.3 | 65.0 |
Note: This table is a hypothetical representation to illustrate the typical accuracy of GIAO-DFT calculations for predicting ¹³C NMR chemical shifts.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide a static picture of discrete, energy-minimized conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and the transitions between them. rsc.orgescholarship.org
For this compound, an MD simulation would place the molecule in a simulated box of solvent (e.g., water or chloroform) and track the atomic positions and velocities over a period of nanoseconds or longer. rsc.orgnih.gov This allows for the exploration of the conformational landscape, including the puckering of both the cyclobutane (B1203170) and cyclopentane rings and the rotation of the hydroxymethyl substituent. The simulation can reveal the timescales of conformational changes and the extent of the molecule's flexibility, which are critical for understanding its interactions with other molecules, such as biological receptors or catalysts.
Table 3: Key Insights from a Potential MD Simulation of this compound
| Parameter Analyzed | Information Gained |
| Root-Mean-Square Deviation (RMSD) | Assesses the structural stability and equilibration of the molecule over the simulation time. |
| Dihedral Angle Analysis | Tracks the puckering of the rings and the rotation of the C-C bond to the hydroxymethyl group. |
| Radial Distribution Function (RDF) | Characterizes the structure of the solvent around the molecule, particularly around the hydroxyl group. |
| Hydrogen Bonding Analysis | Quantifies the lifetime and geometry of hydrogen bonds between the alcohol and solvent molecules. rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Studies for Scaffold Design
The spiro[3.4]octane framework is a rigid and three-dimensionally complex scaffold that is of interest in medicinal chemistry for the design of novel bioactive compounds. chemenu.com Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net
In a typical QSAR study, a library of derivatives based on the this compound scaffold would be synthesized or computationally generated. For each derivative, a set of molecular descriptors (physicochemical properties) is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A mathematical model is then built to relate these descriptors to the measured biological activity (e.g., IC₅₀ values). researchgate.netmdpi.com
While no specific QSAR studies on this compound have been reported, the scaffold could be incorporated into larger molecules for such analysis. QSAR models for other spiro compounds, such as spiro-oxindoles and spirohydantoins, have successfully identified key structural features required for antiproliferative or other biological activities. researchgate.netuio.no These models can then guide the design of new, more potent compounds.
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges |
| Steric | Molecular Weight, Molar Refractivity, Molecular Volume, Surface Area |
| Lipophilic | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) |
| Topological | Connectivity Indices, Wiener Index |
Solvent Modeling for Reaction Environment Prediction
Chemical reactions and molecular properties are significantly influenced by the surrounding solvent. weebly.com Computational models must account for these effects to provide realistic predictions. Solvent modeling can be done explicitly, by including a large number of individual solvent molecules (as in MD simulations), or implicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to incorporate solvent effects into DFT calculations. liverpool.ac.uk In the PCM approach, the solvent is treated as a continuous dielectric medium rather than as individual molecules. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric.
The use of a solvent model like PCM is critical for accurately predicting conformational energies, reaction energy barriers, and spectroscopic properties in solution. mdpi.comcomporgchem.com For example, optimizing the conformers of this compound using PCM/DFT would provide a more accurate picture of their relative stabilities in a specific solvent compared to gas-phase calculations, as the solvent can preferentially stabilize more polar conformers. comporgchem.com
Advanced Spectroscopic Characterization in Spiro 3.4 Octan 5 Ylmethanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of {Spiro[3.4]octan-5-yl}methanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts, providing a complete picture of the molecule's covalent framework.
One-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the proton and carbon environments within the molecule. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments, while the ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.
To establish the connectivity between these atoms, a series of 2D NMR experiments are utilized:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the coupling networks within the cyclobutane (B1203170) and cyclopentane (B165970) rings, as well as the coupling between the methanolic proton and the proton on the carbon to which it is attached.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C chemical shift to its attached proton, simplifying the interpretation of the complex spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire carbon skeleton, especially in identifying quaternary carbons, such as the spirocyclic carbon atom in this compound, which has no attached protons.
A representative dataset of ¹H and ¹³C NMR chemical shifts for a derivative, spiro[3.3]heptan-2-ylmethanol, is presented below to illustrate the type of data obtained.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₂OH | 3.65 (d, J=6.8 Hz, 2H) | 67.8 |
| CH | 2.58 (m, 1H) | 48.5 |
| CH₂ | 2.25-2.05 (m, 4H) | 33.7 |
| CH₂ | 1.95-1.80 (m, 4H) | 16.9 |
| Spiro C | - | 37.2 |
This interactive table showcases typical NMR data for a related spirocyclic methanol (B129727). The data for this compound would be analogous, with shifts reflecting the different ring sizes.
The spirocyclic system of this compound is not static. The rings can undergo conformational changes, and these dynamic processes can be studied using variable-temperature (VT) NMR. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is increased, these signals may broaden and coalesce, providing kinetic information about the energy barriers of these conformational changes.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations
While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles with very high precision. For chiral molecules like derivatives of this compound, X-ray crystallography is the definitive method for determining the absolute stereochemistry, provided a suitable single crystal can be grown. The resulting crystal structure reveals the preferred conformation of the molecule in the solid state, which can be compared with computational models and solution-phase data from NMR.
A search of crystallographic databases for spiro[3.4]octane derivatives reveals the type of information that can be obtained. For example, a related structure, (1R,4S,5S)-4-(tert-butyl)-5-methylspiro[3.4]octan-5-ol, provides the following crystallographic parameters:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45 |
| b (Å) | 12.18 |
| c (Å) | 11.33 |
| β (°) | 101.2 |
| Z | 4 |
This interactive table presents typical crystallographic data for a related spiro[3.4]octane derivative, illustrating the level of detail provided by X-ray diffraction analysis.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When this compound is ionized in a mass spectrometer, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. By analyzing the fragments that are formed when the molecular ion breaks apart, it is possible to deduce the connectivity of the molecule.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million. This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula of this compound.
| Ion Type | Calculated m/z | Observed m/z |
| [M+H]⁺ | 141.1274 | 141.1271 |
| [M+Na]⁺ | 163.1093 | 163.1090 |
This interactive table shows hypothetical HRMS data for this compound, demonstrating the high accuracy of the technique.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorption would be a broad, strong band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. Other significant absorptions would include C-H stretching vibrations from the sp³ hybridized carbons of the rings, typically appearing just below 3000 cm⁻¹, and the C-O stretching vibration, which is expected in the 1000-1260 cm⁻¹ region.
| Functional Group | Absorption Range (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) |
| C-H Stretch (sp³) | 2850-2960 |
| C-O Stretch | 1000-1260 |
This interactive table summarizes the key expected IR absorption frequencies for the functional groups in this compound.
Spiro 3.4 Octan 5 Ylmethanol As a Key Building Block in Advanced Synthesis
Application in the Construction of Complex Spirocyclic Architectures
The inherent three-dimensionality and conformational rigidity of the spiro[3.4]octane core make {Spiro[3.4]octan-5-yl}methanol an excellent starting point for the synthesis of intricate molecular architectures. unimi.it Chemists utilize this building block to access novel and complex spirocyclic systems that are otherwise difficult to assemble. The synthesis of such compounds is a significant challenge in organic chemistry due to their complex 3D structures. unimi.it
The hydroxyl group of this compound provides a reactive handle for a variety of chemical transformations. It can be oxidized to an aldehyde or converted into other functional groups like amines and bromides, expanding its synthetic utility. nuph.edu.uaresearchgate.net These derivatives serve as key intermediates for constructing more elaborate spirocyclic frameworks through reactions such as nucleophilic substitutions, reductive aminations, and cross-coupling reactions.
A key strategy in drug discovery involves using structure-based design to create novel scaffolds. acs.org For instance, the spiro motif can be introduced to fix the active conformation of a molecule, thereby enhancing its potency and lipophilic ligand efficiency (LLE). acs.org Docking studies of designed spiro compounds help predict their binding efficiency to the active sites of biological targets like enzymes. acs.org The development of scalable, step-economic routes to novel thia- and oxa-azaspiro[3.4]octanes further demonstrates the modular nature of these building blocks in creating diverse and complex structures. researchgate.netnih.gov
Table 1: Examples of Complex Architectures Derived from Spiro[3.4]octane Scaffolds
| Base Scaffold | Derived Complex Architecture | Synthetic Strategy | Potential Application |
|---|---|---|---|
| Spiro[3.4]octane | 7-Oxa-5-azaspiro[3.4]octan-6-one | Bioisosteric transformation, Spiro formation | Monoacylglycerol Lipase (MAGL) Inhibitors acs.org |
| Spiro[3.4]octane | 2,5-Dioxaspiro[3.4]octanes | Ring-Closing Metathesis (RCM) | 3D analogs of 1,4-dioxanes for medicinal chemistry nuph.edu.uaresearchgate.net |
Integration into Fragment-Based Libraries for Chemical Space Exploration
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. nih.govnih.gov This approach uses libraries of small, low-molecular-weight molecules ("fragments") to probe the binding sites of biological targets. Spirocycles, including derivatives of this compound, are of growing interest as inputs for these fragment libraries.
The key advantages of using spiro[3.4]octane-based fragments are:
Three-Dimensionality : Unlike flat aromatic rings that dominate many compound libraries, spirocycles possess an inherent 3D character. This allows for the exploration of underexplored regions of chemical space and can lead to more selective interactions with protein targets. researchgate.net
Defined Exit Vectors : The rigid structure of the spiro[3.4]octane scaffold creates spatially well-defined points for substitution. These "exit vectors" provide a predictable framework for chemists to "grow" a fragment hit into a more potent, drug-like molecule with an optimized fit for the target's binding pocket.
Novelty : The inclusion of spirocyclic fragments introduces novel intellectual property positions, which is highly valuable in pharmaceutical research. researchgate.net
Companies specializing in chemical building blocks offer collections of compact, conformationally-restricted, sp3-rich scaffolds, including spirocycles, specifically for fragment library creation. spirochem.com The challenge in FBDD often lies in the synthetic elaboration of a fragment hit; therefore, having access to versatile building blocks like this compound and its derivatives is crucial for the success of drug discovery campaigns. rsc.org
Use in the Synthesis of Novel Scaffolds with Tunable Physicochemical Properties
A major goal in medicinal chemistry is to design molecules with an optimal balance of potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME). Incorporating spiro[3.4]octane scaffolds, accessible from this compound, into drug candidates is a recognized strategy for improving their physicochemical profiles.
The compact and rigid nature of the spiro[3.4]octane unit can lead to several beneficial property modulations:
Increased Solubility : The introduction of sp3-rich, non-planar scaffolds can disrupt crystal packing and increase aqueous solubility compared to their flatter, aromatic counterparts.
Improved Metabolic Stability : The spirocyclic core can block sites of metabolic attack, leading to increased stability in vivo. Spirocyclic N-heterocycles, for example, show improved metabolic resistance. researchgate.net
The hydroxyl group of this compound is the key attachment point that allows chemists to append this property-modulating scaffold to a pharmacophore. This modular approach enables the systematic optimization of a compound's properties, turning a promising hit into a viable drug candidate.
Table 2: Physicochemical Property Modulation by Spiro[3.4]octane Scaffolds
| Property | Modulation Effect | Rationale | Reference |
|---|---|---|---|
| Aqueous Solubility | Increased | The 3D structure disrupts planar stacking and crystallization. | |
| Metabolic Stability | Potentially Increased | The rigid scaffold can shield metabolically labile sites. | researchgate.net |
| Lipophilicity | Tunable | Can be adjusted by adding functional groups or heteroatoms to the spirocycle. | spirochem.com |
Conclusion and Future Research Directions
Summary of Current Research Advancements on {Spiro[3.4]octan-5-yl}methanol
Direct and extensive research focused exclusively on this compound is limited in publicly accessible scientific literature. Its existence is confirmed through its unique CAS number, 1866621-27-3, and its availability from commercial suppliers. biosynth.com The primary precursor, Spiro[3.4]octan-5-one, is more documented, with a registered CAS number of 10468-36-7. nih.govethz.ch
The current body of knowledge allows for a postulation of its synthesis, primarily through the reduction of its corresponding ketone, Spiro[3.4]octan-5-one. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride would be expected to facilitate this transformation. However, detailed experimental procedures, spectroscopic data, and comprehensive characterization of this compound are not yet prevalent in peer-reviewed journals.
The interest in this compound and its parent scaffold stems from the advantageous properties of spirocycles in drug discovery. The rigid spiro[3.4]octane framework provides a defined three-dimensional geometry, which can be crucial for specific interactions with biological targets. amadischem.com
Emerging Methodologies in Spiro[3.4]octane Synthesis
The synthesis of the spiro[3.4]octane core is a critical area of research, as it unlocks access to a wide array of derivatives for various applications. Several innovative methods have been developed to construct this strained bicyclic system.
One notable approach involves a scandium-catalyzed spirocyclization of simple bicyclo[1.1.0]butanes (BCBs) with azomethine imines. This strain-release-driven strategy provides a direct route to functionalized 6,7-diazaspiro[3.4]octanes, showcasing the potential for creating diverse spirocyclic frameworks. nih.gov
Another significant methodology is the use of ring-closing metathesis (RCM). This has been successfully employed for the synthesis of spirooxetane compounds with a tetrahydrofuran (B95107) core, such as 2,5-dioxaspiro[3.4]octanes. The RCM reaction, often utilizing Grubbs' catalysts, has proven effective in constructing the spirocyclic system on a multigram scale.
Furthermore, annulation strategies are being explored for the synthesis of azaspiro[3.4]octanes. These methods involve the construction of either the cyclopentane (B165970) or the azetidine (B1206935) ring onto a pre-existing ring, using readily available starting materials and conventional chemical transformations.
These emerging synthetic routes highlight the ongoing efforts to build a versatile toolbox for accessing a variety of spiro[3.4]octane derivatives, which could be adapted for the synthesis of this compound and its analogues.
| Synthetic Methodology | Key Features | Resulting Scaffold Example | Reference |
| Scandium-Catalyzed Spirocyclization | Strain-release driven; utilizes bicyclo[1.1.0]butanes. | 6,7-Diazaspiro[3.4]octane | nih.gov |
| Ring-Closing Metathesis (RCM) | Employs Grubbs' catalysts; suitable for large-scale synthesis. | 2,5-Dioxaspiro[3.4]octane | |
| Annulation Strategies | Builds one ring onto another; uses conventional transformations. | 2-Azaspiro[3.4]octane |
Future Prospects for this compound as a Research Target
The future of this compound as a research target appears promising, largely driven by the increasing importance of three-dimensional scaffolds in medicinal chemistry. The spiro[3.4]octane moiety is recognized as a valuable building block in drug discovery due to its ability to explore chemical space beyond the "flatland" of traditional aromatic compounds. amadischem.com
Derivatives of the spiro[3.4]octane system have been investigated for a range of biological activities. For instance, 2,6-diazaspiro[3.4]octane derivatives have shown potent antitubercular activity. ethz.ch Other substituted spiro[3.4]octane derivatives have been explored as inhibitors of the menin-MLL interaction for cancer therapy. The incorporation of the spiro[3.4]octane scaffold has been shown to be a successful strategy in identifying potent lead compounds in various therapeutic areas.
Given this context, this compound represents a valuable, yet unexploited, building block. The primary alcohol functionality serves as a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores and linker groups. This would enable the systematic exploration of its structure-activity relationships in different biological assays.
Future research should focus on:
Development of a robust and scalable synthesis for this compound, likely starting from Spiro[3.4]octan-5-one.
Thorough characterization of the compound, including detailed spectroscopic analysis (NMR, IR, MS) and determination of its physicochemical properties.
Exploration of its derivatization to create a library of novel compounds for biological screening.
Computational studies to predict its binding modes with various protein targets and to guide the design of new derivatives.
Q & A
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). Parameterize force fields for spirocyclic strain energy .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine or methyl groups) with activity data from in vitro assays .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key interactions .
How should researchers address contradictions in synthetic yields reported for spirocyclic compounds?
Advanced Research Focus
Contradictions often arise from subtle differences in conditions:
- Variable Analysis : Compare solvent polarity (e.g., DMSO vs. methanol) and temperature gradients across studies .
- Byproduct Identification : Use LC-MS to detect side products (e.g., ring-opened intermediates) that reduce yield .
- Replication : Reproduce protocols with strict control of moisture and oxygen levels, critical for fluorination steps .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic Research Focus
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cell Viability : Test cytotoxicity in cancer cell lines via MTT assays, noting EC₅₀ shifts with structural modifications .
- Binding Affinity : Use surface plasmon resonance (SPR) to quantify interactions with proteins (e.g., androgen receptors) .
How can reaction regioselectivity be controlled during spirocycle functionalization?
Q. Advanced Research Focus
- Protecting Groups : Temporarily block reactive sites (e.g., methanol -OH) with TBS or acetyl groups to direct substitutions .
- Catalytic Systems : Employ chiral catalysts (e.g., Ru-complexes) to enforce stereoselectivity at the spiro junction .
- Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor kinetic over thermodynamic products .
What analytical techniques resolve isomeric impurities in this compound derivatives?
Q. Basic Research Focus
How can pharmacophore models guide the design of this compound-based therapeutics?
Q. Advanced Research Focus
- Feature Mapping : Identify critical moieties (e.g., hydrogen bond donors at the methanol group, hydrophobic spiro core) .
- Scaffold Hopping : Replace the diaza ring with oxa/aza variants while retaining 3D geometry .
- ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
What stability challenges arise in formulating this compound, and how are they mitigated?
Q. Basic Research Focus
- Oxidative Degradation : Monitor via forced degradation studies (e.g., H₂O₂ exposure), identifying products by LC-MS .
- pH Sensitivity : Stabilize in buffered solutions (pH 6–8) to prevent ring-opening .
- Lyophilization : Improve shelf life by removing water, which accelerates hydrolysis .
Why do certain substituents enhance the bioactivity of spiro[3.4]octane derivatives?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : Fluorine increases metabolic stability and binding affinity via polar interactions .
- Steric Effects : Methyl groups at C5/C6 reduce conformational flexibility, enhancing target selectivity .
- Hydrogen Bonding : Methanol -OH acts as a H-bond donor, critical for enzyme active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
